3-Methoxy-5-methylphenol

Description

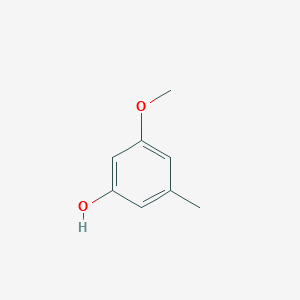

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-3-7(9)5-8(4-6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTCZLKDULMKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047443 | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3209-13-0 | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3209-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methoxy-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methoxy-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-5-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYA9W3L847 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-5-methylphenol, also known as Orcinol Monomethyl Ether. It is a phenolic compound of interest in various scientific fields due to its potential applications as a versatile building block in organic synthesis and its emerging biological activities. This document details its chemical and physical properties, provides established synthesis protocols, outlines experimental methodologies for evaluating its biological activities, and discusses its potential as a biomarker. The information is curated for researchers, scientists, and professionals in drug development, with a focus on structured data presentation and detailed experimental procedures.

Introduction

3-Methoxy-5-methylphenol (CAS No: 3209-13-0) is an aromatic organic compound with the chemical formula C₈H₁₀O₂. Structurally, it is a derivative of phenol (B47542) with a methoxy (B1213986) and a methyl group substituted on the benzene (B151609) ring. Its unique substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and fragrance components.[1] Found in natural sources such as Asiasarum root and oakmoss, it has garnered interest for its potential bioactive properties, including antioxidant and antimicrobial activities.[1] Furthermore, elevated levels of this compound have been detected in the urine of bladder cancer patients, suggesting its potential as a disease biomarker.[1] This guide aims to consolidate the available technical information on 3-Methoxy-5-methylphenol to facilitate further research and development.

Chemical and Physical Properties

3-Methoxy-5-methylphenol is a white to off-white crystalline solid at room temperature.[1] It is very slightly soluble in water but shows good solubility in organic solvents like alcohol and oils.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [1][3] |

| Molecular Weight | 138.16 g/mol | [1][3] |

| CAS Number | 3209-13-0 | [1][3] |

| IUPAC Name | 3-methoxy-5-methylphenol | [3] |

| Synonyms | Orcinol monomethyl ether, 3-Hydroxy-5-methoxytoluene, 5-Methoxy-m-cresol | [1][4] |

| Appearance | White to almost white crystalline solid/powder | [1][2] |

| Melting Point | 59-66 °C | [1][2] |

| Boiling Point | 259 °C at 755 Torr | [2] |

| Density | 1.1106 g/cm³ at 15 °C | [2] |

| pKa | 9.70 ± 0.10 (Predicted) | [2] |

| LogP | 2.385 (Estimated) | [2] |

Synthesis Protocols

Two primary methods for the synthesis of 3-Methoxy-5-methylphenol are detailed below.

Method 1: Selective O-methylation of Orcinol

This is a common and efficient laboratory-scale synthesis.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bladder cancer biomarkers: current approaches and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure Elucidation of 3-Methoxy-5-methylphenol

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-Methoxy-5-methylphenol (CAS No: 3209-13-0). It details the key physicochemical properties and presents a multi-faceted spectroscopic analysis essential for its unambiguous identification. This document includes detailed experimental protocols for major analytical techniques and utilizes diagrams to illustrate the molecule's structure and the logical workflow for its characterization. The information is intended to support researchers in organic synthesis, natural product chemistry, and drug development.

Introduction

3-Methoxy-5-methylphenol, also known by synonyms such as Orcinol (B57675) monomethyl ether and 5-Methoxy-m-cresol, is a phenolic compound with the molecular formula C₈H₁₀O₂.[1][2][3] It serves as a valuable intermediate in organic synthesis and has been identified in natural sources like oakmoss (Evernia prunastri).[4][5] The compound's structure, featuring a phenol, a methoxy (B1213986) group, and a methyl group on a benzene (B151609) ring, gives rise to potential antioxidant and antimicrobial properties, making it a subject of interest in phytochemical and biological studies.[4] Accurate structural confirmation is the foundation of any chemical or biological research, and this guide outlines the standard analytical methodologies for its characterization.

Physicochemical Properties

The fundamental physical and chemical properties of 3-Methoxy-5-methylphenol are summarized below. These constants are critical for handling, purification, and characterization.

| Property | Value | Reference |

| CAS Number | 3209-13-0 | [1][6] |

| Molecular Formula | C₈H₁₀O₂ | [1][2][7] |

| Molecular Weight | 138.16 g/mol | [1][2][7] |

| Appearance | White to off-white crystalline powder | [6][7][8] |

| Melting Point | 59 - 66 °C | [4][6][8] |

| IUPAC Name | 3-methoxy-5-methylphenol | [2] |

| Synonyms | Orcinol monomethyl ether, 5-Methoxy-m-cresol | [1][2] |

| Solubility | Very slightly soluble in water; soluble in alcohol and oils | [9] |

| pKa | 9.70 ± 0.10 (Predicted) | [7] |

Spectroscopic Data for Structure Elucidation

The structure of 3-Methoxy-5-methylphenol is confirmed through the combined interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. The spectrum of 3-Methoxy-5-methylphenol is characterized by distinct signals for the aromatic, hydroxyl, methoxy, and methyl protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.38 | Broad Singlet | 1H | Phenolic Hydroxyl (-OH) |

| ~6.1 - 6.2 | Multiplet | 3H | Aromatic Protons (H2, H4, H6) |

| ~3.63 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| ~2.19 | Singlet | 3H | Methyl Protons (-CH₃) |

| Note: Data based on a spectrum recorded in CCl₄.[10] |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-O (Methoxy) |

| ~157 | C-OH (Phenolic) |

| ~141 | C-CH₃ (Aromatic) |

| ~107 | C-H (Aromatic) |

| ~102 | C-H (Aromatic) |

| ~95 | C-H (Aromatic) |

| ~55 | -OCH₃ (Methoxy Carbon) |

| ~22 | -CH₃ (Methyl Carbon) |

| Note: These are predicted chemical shifts, which are consistent with the expected electronic environment of each carbon atom.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula and structural features.

| m/z (mass-to-charge ratio) | Interpretation |

| 138 | Molecular Ion (M⁺), confirms the molecular weight |

| 123 | Loss of a methyl group (-CH₃) |

| 109 | Loss of an ethyl group (-C₂H₅) or CHO |

| 107 | Loss of a methoxy radical (-OCH₃) |

| Note: Key fragments observed in GC-MS analysis.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H Stretch | Phenolic Hydroxyl (-OH) |

| ~3000-2850 | C-H Stretch | Methyl and Methoxy groups |

| ~1600 | C=C Stretch | Aromatic Ring |

| ~1200-1000 | C-O Stretch | Aryl Ether and Phenol |

Visualizations

Diagrams are essential for conceptualizing chemical structures and analytical workflows.

Caption: Logical workflow for the structure elucidation of 3-Methoxy-5-methylphenol.

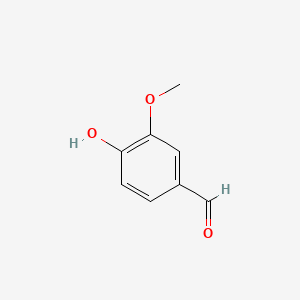

Caption: Chemical structure of 3-Methoxy-5-methylphenol.

Caption: Conceptual diagram of antioxidant activity via hydrogen atom donation.

Experimental Protocols

Detailed methodologies are crucial for the replication of results. The following are standard protocols for the key analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To separate the compound from a mixture and obtain its mass spectrum for identification and molecular weight determination.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Sample Preparation: Dissolve approximately 1 mg of 3-Methoxy-5-methylphenol in 1 mL of a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297).

-

GC Conditions:

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL, splitless mode.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

Data Analysis: Identify the peak corresponding to the compound. Analyze the resulting mass spectrum, noting the molecular ion peak and key fragmentation peaks. Compare the spectrum with a database (e.g., NIST) for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 16 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (zgpg30).

-

Spectral Width: 240 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2.0 s.

-

-

Data Analysis: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign chemical shifts by comparison with known values and prediction models. Assign the peaks in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal.

-

Acquisition:

-

Mode: ATR.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Data Analysis: Collect a background spectrum of the clean ATR crystal first. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum. Identify the characteristic absorption bands corresponding to the O-H, C-H, C=C, and C-O functional groups.

Synthesis Protocol Example

A common method for preparing 3-Methoxy-5-methylphenol is through the selective mono-methylation of its precursor, orcinol (5-methylresorcinol).

-

Reaction: Orcinol is reacted with a methylating agent in the presence of a weak base to favor mono-methylation.

-

Procedure Outline:

-

Dissolve anhydrous orcinol (1.0 eq) in dry acetone (B3395972) in a round-bottom flask equipped with a reflux condenser.[6]

-

Add ignited potassium carbonate (a weak base, ~2.0 eq).

-

Add dimethyl sulphate (a methylating agent, ~1.1 eq) dropwise to the stirred suspension.[6]

-

Heat the mixture to reflux for several hours under anhydrous conditions.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, filter the hot solution to remove the inorganic salts and wash the salts with hot acetone.[6]

-

Combine the acetone filtrates and evaporate the solvent under reduced pressure.

-

Purify the resulting crude product (an oil or solid) by column chromatography over silica (B1680970) gel using a suitable eluent system (e.g., chloroform (B151607) or a hexane/ethyl acetate gradient) to yield pure 3-Methoxy-5-methylphenol.[6]

-

References

- 1. chemscene.com [chemscene.com]

- 2. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methoxy-5-methylphenol (97%) - Amerigo Scientific [amerigoscientific.com]

- 4. 3-Methoxy-5-methylphenol|>98.0% Purity|CAS 3209-13-0 [benchchem.com]

- 5. oakmoss phenol, 3209-13-0 [thegoodscentscompany.com]

- 6. 3-METHOXY-5-METHYLPHENOL | 3209-13-0 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. 3-METHOXY-5-METHYLPHENOL CAS#: 3209-13-0 [m.chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Orcinol Monomethyl Ether (CAS: 3209-13-0)

Foreword: This technical whitepaper provides a comprehensive overview of Orcinol (B57675) Monomethyl Ether (3-methoxy-5-methylphenol), a phenolic compound of significant interest to researchers in organic synthesis, materials science, and drug development. This document details its chemical and physical properties, spectral data, synthesis protocols, and known biological activities, presenting quantitative data in structured tables and illustrating key processes with diagrams as specified.

Core Chemical Identity and Physical Properties

Orcinol Monomethyl Ether, systematically named 3-methoxy-5-methylphenol, is a disubstituted phenol. Its chemical formula is C₈H₁₀O₂.[1][2] It is recognized by the Chemical Abstracts Service (CAS) with the registry number 3209-13-0 .[3][4] The compound is also known by several synonyms, including O-Methylorcinol, 5-Methoxy-m-cresol, and 3-Hydroxy-5-methoxytoluene.[3][5][6]

Physicochemical Data

The key physical and chemical properties of Orcinol Monomethyl Ether are summarized in the table below, providing a baseline for its handling, application, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 3209-13-0 | [3][4] |

| Molecular Formula | C₈H₁₀O₂ | [1][2] |

| Molecular Weight | 138.16 g/mol | [3][7] |

| Appearance | White to off-white crystalline solid or powder | [7] |

| Melting Point | 62-66 °C | [7] |

| Boiling Point | 259 °C (at 755 Torr) | [8] |

| Solubility | Very slightly soluble in water; Soluble in alcohol | [8] |

| pKa (Predicted) | 9.70 ± 0.10 | [8] |

| LogP (Predicted) | 1.71 | [9] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [9] |

Spectroscopic Profile

The structural identity of Orcinol Monomethyl Ether is confirmed through various spectroscopic techniques. The expected and reported data are crucial for quality control and experimental analysis.

| Spectroscopy | Characteristic Peaks / Features | Reference(s) |

| ¹H NMR | (CDCl₃, 400 MHz): δ ~6.3 (m, 3H, Ar-H), δ ~4.8 (s, 1H, Ar-OH), δ 3.78 (s, 3H, -OCH₃), δ 2.29 (s, 3H, Ar-CH₃). Note: Peak positions are approximate based on spectral images and structural analysis. | [1] |

| ¹³C NMR | (Predicted): δ ~160 (C-OCH₃), ~156 (C-OH), ~140 (C-CH₃), ~108 (Ar C-H), ~102 (Ar C-H), ~98 (Ar C-H), ~55 (-OCH₃), ~22 (Ar-CH₃). Note: Shifts are predicted based on analogous structures. | [10][11] |

| FT-IR | (cm⁻¹): ~3400 (broad, O-H stretch), ~3000 (C-H aromatic stretch), ~2950 (C-H aliphatic stretch), ~1600 & ~1450 (C=C aromatic ring stretch), ~1200-1000 (strong, C-O stretch). | [3] |

| Mass Spec. | (GC-MS, EI): Major fragments at m/z 138 (M⁺), 109, 107. | [3] |

Synthesis Experimental Protocol

A primary and effective route for synthesizing Orcinol Monomethyl Ether involves the selective O-methylation of its precursor, orcinol (5-methylresorcinol).[7] This method provides good yields and avoids the laborious purification steps associated with older procedures.[7]

Selective O-Methylation of Orcinol

This procedure involves the reaction of orcinol with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a mild base like potassium carbonate. The solvent of choice is typically dry acetone (B3395972).

Detailed Methodology:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The system is protected from atmospheric moisture.

-

Reagent Charging: The flask is charged with anhydrous orcinol (1.0 eq), ignited potassium carbonate (K₂CO₃, ~2.5 eq), and dry acetone.

-

Methylation: The mixture is stirred vigorously while dimethyl sulfate ((CH₃)₂SO₄, ~1.1 eq) is added dropwise from the dropping funnel.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8h), with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the mixture is cooled to room temperature, and the inorganic salts are filtered off. The acetone is removed from the filtrate under reduced pressure.

-

Extraction: The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with water, dilute NaOH solution (to remove unreacted orcinol), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude product is then purified, typically by column chromatography on silica (B1680970) gel or recrystallization, to yield pure Orcinol Monomethyl Ether.

Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the selective O-methylation of orcinol.

Biological Activity and Relevance in Drug Development

Orcinol Monomethyl Ether serves as a valuable scaffold in medicinal chemistry and has demonstrated intrinsic biological activities. Its phenolic structure is key to its function as both a synthetic building block and a bioactive agent.[7]

Antioxidant Activity

As a phenol, Orcinol Monomethyl Ether is a potential antioxidant. The hydroxyl (-OH) group on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[7] This radical-scavenging capability is a foundational property for compounds aimed at mitigating oxidative stress-related pathologies.

Experimental Protocol: DPPH Radical Scavenging Assay The antioxidant capacity can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[12][13][14]

-

Preparation: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. A series of dilutions of Orcinol Monomethyl Ether and a standard antioxidant (e.g., Trolox, Ascorbic Acid) are also prepared.[12]

-

Reaction: In a 96-well plate, a fixed volume of the DPPH solution (e.g., 100 µL) is added to each well.[12] Then, an equal volume of the test compound dilutions is added. A control well contains only DPPH and methanol.

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[12]

-

Measurement: The absorbance is measured at 517 nm using a microplate reader. The discoloration from deep violet to yellow indicates the scavenging of the DPPH radical.[14]

-

Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (concentration required for 50% inhibition) is determined by plotting inhibition percentage against concentration.[12]

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. Orcinol Monomethyl Ether has been shown to possess such activity, which is likely due to its ability to disrupt microbial cell membranes and interfere with essential cellular functions.[7][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC is determined using the broth microdilution method to quantify antimicrobial potency.[15][16]

-

Preparation: A two-fold serial dilution of Orcinol Monomethyl Ether is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).[15]

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16] This can be assessed visually or by using a redox indicator like resazurin.[16]

Role in Drug Discovery

As a functionalized aromatic compound, Orcinol Monomethyl Ether is a valuable intermediate for the synthesis of more complex molecules, including pharmaceutical agents.[7] Its defined structure and reactive sites (the phenolic hydroxyl and the aromatic ring) allow for its incorporation into larger scaffolds to modulate properties such as lipophilicity, target binding, and metabolic stability.

Mechanism of Action and Signaling Pathways

As of the latest literature review, Orcinol Monomethyl Ether has not been identified as a direct modulator of a specific signaling pathway (e.g., NF-κB, MAPK). While some structurally related phenolic compounds have been shown to influence inflammatory pathways like NF-κB, no direct evidence currently links this specific molecule.[][18][19]

The primary described mechanism of its biological action is rooted in its chemical properties as a radical scavenger.

Antioxidant Mechanism Diagram

The diagram below illustrates the hypothesized mechanism of action for the antioxidant activity of Orcinol Monomethyl Ether, a key logical relationship for its biological function.

Safety and Handling

For laboratory and research use, proper safety protocols must be observed.

-

GHS Classification: Orcinol Monomethyl Ether is classified as harmful if swallowed (H302).[3]

-

Handling: Wear suitable personal protective equipment (PPE), including gloves and eye protection. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound is light and air-sensitive.[6][7] It should be stored at room temperature (recommended <15°C), tightly sealed, and preferably under an inert atmosphere (e.g., nitrogen) in a cool, dark place.[6][7]

References

- 1. 3-METHOXY-5-METHYLPHENOL(3209-13-0) 1H NMR spectrum [chemicalbook.com]

- 2. 3-Methoxy-5-methylphenol (97%) - Amerigo Scientific [amerigoscientific.com]

- 3. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Methoxy-5-methylphenol [webbook.nist.gov]

- 5. 3-Methoxy-5-methylphenol | SIELC Technologies [sielc.com]

- 6. 3-Methoxy-5-methylphenol | 3209-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3-Methoxy-5-methylphenol|>98.0% Purity|CAS 3209-13-0 [benchchem.com]

- 8. 3-METHOXY-5-METHYLPHENOL CAS#: 3209-13-0 [m.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. rsc.org [rsc.org]

- 11. youtube.com [youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 18. Eugenol modulates the NOD1-NF-κB signaling pathway via targeting NF-κB protein in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

3-Methoxy-5-methylphenol: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-5-methylphenol, also known as Orcinol monomethyl ether, is a phenolic compound with demonstrated antioxidant and antimicrobial properties.[1] Its presence in various natural sources, particularly lichens and medicinal plants, makes it a compound of interest for phytochemical research and potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of 3-Methoxy-5-methylphenol and details the methodologies for its extraction, isolation, and purification. The guide includes structured data, detailed experimental protocols, and workflow diagrams to facilitate further research and development.

Natural Sources of 3-Methoxy-5-methylphenol

3-Methoxy-5-methylphenol has been identified as a secondary metabolite in a select number of natural sources. The primary and most well-documented source is the lichen Evernia prunastri, commonly known as oakmoss. It is also found in the roots of Asiasarum species, which are used in traditional medicine, and has been reported in various fungi.[1]

Lichens

-

Evernia prunastri (Oakmoss): This lichen is a significant natural source of 3-Methoxy-5-methylphenol. The compound is a key component of oakmoss essential oil, which is widely used in the fragrance industry.[1][2] The concentration of 3-Methoxy-5-methylphenol in the essential oil makes E. prunastri the most viable candidate for its isolation.

Plants

-

Asiasarum species: 3-Methoxy-5-methylphenol and its glycosides have been isolated from the roots of plants belonging to the Asiasarum genus.[1] These plants have a history of use in traditional medicine, suggesting potential bioactivity for their constituents.

Quantitative Analysis

The quantification of 3-Methoxy-5-methylphenol in natural extracts is crucial for assessing the viability of a source and for quality control. Gas chromatography-time-of-flight mass spectrometry (GC-TOFMS) is a highly effective method for this purpose.[2]

| Parameter | Value | Source |

| Analytical Method | Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOFMS) | [2] |

| Matrix | Oakmoss (Evernia prunastri) Essential Oil | [2] |

| Linearity Range | 0.01 - 2.0 mg/mL | [2] |

| Correlation Coefficient (r²) | 0.9969 | [2] |

| Limit of Detection (LOD) | 0.07 mg/kg | [2] |

| Recovery Rate | 96.30% - 107.11% | [2] |

Isolation and Purification Protocols

The isolation of 3-Methoxy-5-methylphenol from its primary natural source, Evernia prunastri, involves an initial extraction followed by chromatographic purification. The following protocols are based on established methods for the extraction of phenolic compounds from lichens.

Experimental Protocol: Solvent Extraction of Evernia prunastri

This protocol details a standard laboratory procedure for obtaining a crude extract rich in phenolic compounds from E. prunastri.

-

Sample Preparation:

-

Air-dry the thalli of Evernia prunastri in a shaded, well-ventilated area to prevent degradation of metabolites by direct sunlight.

-

Once fully dried, grind the lichen thalli into a fine powder using an electric mill.

-

-

Soxhlet Extraction:

-

Place 50 g of the powdered lichen material into a cellulose (B213188) thimble.

-

Insert the thimble into a Soxhlet extractor.

-

Add 500 mL of methanol (B129727) to a round-bottom flask and connect it to the Soxhlet apparatus and a condenser.[2]

-

Heat the solvent to a boil. Allow the extraction to proceed for 24 hours, ensuring continuous cycling of the solvent.

-

-

Concentration:

-

After extraction, filter the methanolic extract to remove any particulate matter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

The resulting crude extract should be a dark, viscous residue. Dry it completely under a vacuum and store at 4°C until further purification.

-

Experimental Protocol: Column Chromatography Purification

This protocol describes the fractionation of the crude extract to isolate 3-Methoxy-5-methylphenol.

-

Preparation of the Column:

-

Use a glass chromatography column (e.g., 50 cm length, 4 cm diameter).

-

Prepare a slurry of silica (B1680970) gel (60-120 mesh) in n-hexane.

-

Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

-

-

Sample Loading:

-

Dissolve 5 g of the crude methanolic extract in a minimal amount of the initial mobile phase (n-hexane:ethyl acetate (B1210297), 95:5 v/v).

-

Alternatively, adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully load the dry powder onto the top of the packed column.

-

-

Elution:

-

Begin elution with a non-polar solvent system, such as n-hexane:ethyl acetate (95:5 v/v).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is as follows:

-

95:5 (n-hexane:ethyl acetate)

-

90:10

-

85:15

-

80:20

-

70:30

-

50:50

-

100% Ethyl Acetate

-

-

Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

-

-

Fraction Analysis and Compound Isolation:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v) and visualize under UV light (254 nm).

-

Combine fractions that show a prominent spot corresponding to the Rf value of a 3-Methoxy-5-methylphenol standard.

-

Evaporate the solvent from the combined fractions under reduced pressure to yield the purified 3-Methoxy-5-methylphenol.

-

Assess the purity of the final compound using HPLC or GC-MS. Further purification by recrystallization may be performed if necessary.

-

Visualizations: Workflows and Putative Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and analysis of 3-Methoxy-5-methylphenol from Evernia prunastri.

Putative Antioxidant Mechanism

As a phenolic compound, 3-Methoxy-5-methylphenol is believed to exert its antioxidant effects primarily through a radical scavenging mechanism, specifically by hydrogen atom donation.

Putative Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other methoxyphenolic compounds, 3-Methoxy-5-methylphenol may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, a central regulator of inflammation.

References

An In-depth Technical Guide on the Antioxidant and Radical Scavenging Capabilities of 3-Methoxy-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antioxidant and radical scavenging properties of 3-Methoxy-5-methylphenol, a phenolic compound also known as an isomer of creosol. Phenolic compounds are of significant interest in pharmacology and drug development due to their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This document collates quantitative data, details established experimental protocols for assessing antioxidant activity, and visualizes the underlying biochemical mechanisms and pathways.

Introduction to 3-Methoxy-5-methylphenol as an Antioxidant

3-Methoxy-5-methylphenol belongs to the family of methoxyphenols and is a structural isomer of creosol. Creosol, chemically known as 2-methoxy-4-methylphenol (B1669609) (p-creosol), is a naturally occurring phenolic compound found in sources like wood tar and creosote.[1] The antioxidant properties of phenolic compounds are primarily attributed to their hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize free radicals, and the ability of the aromatic ring to stabilize the resulting phenoxyl radical.[2] 3-Methoxy-5-methylphenol shares this fundamental structure, suggesting inherent antioxidant potential. These compounds can exert their effects through direct radical scavenging and by modulating cellular signaling pathways involved in the antioxidant defense system.[3]

Quantitative Antioxidant Activity

The efficacy of an antioxidant is quantified using various in vitro assays that measure its ability to neutralize specific free radicals or reduce oxidized species. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency.[4]

While specific quantitative data for the 3-Methoxy-5-methylphenol isomer is not abundant in the reviewed literature, the following tables summarize available data for closely related creosol isomers and other relevant phenolic antioxidants for comparative context.

Table 1: Radical Scavenging Activity of Creosol Isomers

| Isomer | Assay | IC50 Value (µM) |

|---|---|---|

| m-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 6.7[3] |

| p-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 10.16[3] |

| o-Cresol | Hydrogen Peroxide (H₂O₂) Scavenging | 502[3] |

| m-Cresol | Superoxide Radical (O₂⁻) Scavenging | 153[3] |

| o-Cresol | Superoxide Radical (O₂⁻) Scavenging | 282[3] |

| p-Cresol | Superoxide Radical (O₂⁻) Scavenging | > 4000[3] |

Table 2: Comparative Antioxidant Activity of Phenolic Compounds

| Compound | Assay | IC50 / Potency Metric |

|---|---|---|

| Butylated Hydroxytoluene (BHT) | Chemiluminescence | 8.5 µM[2][5][6] |

| 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol | DPPH Assay | 10.46 ppm[4] |

| Phenolic Compounds (Typical Range) | DPPH Radical Scavenging | 10 - 100 µg/mL[7] |

Mechanisms of Radical Scavenging

Phenolic antioxidants like 3-Methoxy-5-methylphenol primarily neutralize free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT).[8]

-

Hydrogen Atom Transfer (HAT): The phenolic antioxidant (Ar-OH) donates its hydroxyl hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (Ar-O•) is relatively stable due to resonance delocalization, which prevents it from initiating new oxidation chains.

-

Single Electron Transfer - Proton Transfer (SET-PT): In this two-step process, the phenol (B47542) first donates an electron to the free radical, forming a phenol radical cation ([Ar-OH]•+) and an anion (R⁻). Subsequently, the radical cation transfers a proton to the surrounding medium or the anion to yield the stable phenoxyl radical.

Theoretical studies indicate that in polar solvents, the SPLET (Sequential Proton Loss Electron Transfer) mechanism may be preferred, while SET-PT is favored in the gas phase.[8]

Experimental Protocols for Key Antioxidant Assays

Standardized protocols are essential for the accurate assessment and comparison of antioxidant activities.[3] The following sections detail the methodologies for three widely used in vitro assays.

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[3][7]

-

Reagents and Materials:

-

3-Methoxy-5-methylphenol stock solution in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

0.1 mM DPPH solution in the same solvent.

-

96-well microplate.

-

Microplate reader.

-

Standard antioxidant (e.g., Ascorbic acid, Trolox).

-

-

Protocol:

-

Prepare a series of dilutions of the 3-Methoxy-5-methylphenol solution and the standard antioxidant.

-

In a 96-well microplate, add 100 µL of each concentration of the test compound or standard.

-

Add 100 µL of the 0.1 mM DPPH solution to each well. A blank control containing only the solvent and DPPH solution should be included.[4]

-

Incubate the plate in the dark at room temperature for 30 minutes.[3][7]

-

Measure the absorbance at 517 nm using a microplate reader.[3]

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[9]

-

Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.[9]

-

This assay is based on the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+), leading to decolorization of the solution.[4]

-

Reagents and Materials:

-

7 mM ABTS solution.

-

2.45 mM potassium persulfate solution.

-

Test compound and standard antioxidant (e.g., Trolox).

-

Spectrophotometer.

-

-

Protocol:

-

Preparation of ABTS•+ stock solution: Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Preparation of ABTS•+ working solution: Dilute the stock solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

Prepare a series of dilutions of the test compound and standard.

-

Add a small volume of the test sample to a larger volume of the ABTS•+ working solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[9]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition using a formula similar to the DPPH assay and determine the IC50 value from the dose-response curve.[4]

-

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color.[9]

-

Reagents and Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6).

-

10 mM TPTZ solution in 40 mM HCl.

-

20 mM FeCl₃·6H₂O solution.

-

Test compound.

-

Standard (e.g., FeSO₄ or Trolox).

-

-

Protocol:

-

Preparation of FRAP reagent: Freshly prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[9]

-

Prepare a stock solution and a series of dilutions of the test compound.

-

Add a small volume of the test solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[7]

-

Measure the absorbance of the resulting blue solution at 593 nm.[7][9]

-

Quantify the antioxidant capacity by comparing the absorbance values to a standard curve prepared using a known concentration of FeSO₄ or Trolox.[9]

-

Modulation of Cellular Signaling Pathways

Beyond direct scavenging, antioxidants can influence the cellular defense system. A critical pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway, which regulates the expression of numerous antioxidant and detoxification genes.[3]

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[3] Upon exposure to oxidative stress or electrophiles (which can be introduced by antioxidants like creosol), Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of target genes, initiating their transcription. This leads to an increased synthesis of protective proteins, such as antioxidant enzymes, enhancing the cell's capacity to counteract oxidative damage.[3][4]

Conclusion and Future Directions

3-Methoxy-5-methylphenol, as a member of the creosol family, possesses a chemical structure conducive to significant antioxidant and radical scavenging activity. The data from related isomers and other phenolic compounds provide a strong basis for its potential efficacy. The primary mechanisms of action involve direct neutralization of free radicals via hydrogen or electron donation and the potential modulation of endogenous antioxidant defense pathways like Nrf2-ARE.

For drug development professionals and researchers, further investigation is warranted to generate specific quantitative data for the 3-Methoxy-5-methylphenol isomer across a range of standardized assays. Elucidating its specific interactions with cellular signaling pathways will provide a more complete understanding of its biological activity and therapeutic potential. The protocols and frameworks provided in this guide offer a solid foundation for these future research endeavors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Antimicrobial Properties of Substituted Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of substituted phenols, a class of compounds that has garnered significant interest in the development of new therapeutic agents. This document delves into their mechanisms of action, structure-activity relationships, and quantitative antimicrobial efficacy. Detailed experimental protocols for key evaluation methods are also provided to facilitate further research and development in this field.

Introduction to Substituted Phenols as Antimicrobial Agents

Phenolic compounds are a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. Their inherent antimicrobial properties have been recognized for over a century, with phenol (B47542) itself being one of the earliest disinfectants. The addition of various substituent groups to the phenolic ring can significantly modulate their antimicrobial activity, potency, and spectrum. These modifications offer a versatile scaffold for the design of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[1] This guide will explore the intricacies of how these substitutions influence their biological activity.

Mechanisms of Antimicrobial Action

The antimicrobial activity of substituted phenols is often multifaceted, involving a cascade of events that ultimately lead to microbial cell death or inhibition of growth.[2] The primary mechanisms are detailed below.

Disruption of Cell Membrane Integrity

A primary target of phenolic compounds is the bacterial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer, disrupting its structure and function.[2] This leads to:

-

Increased Permeability: The integration of phenolic compounds into the membrane increases its fluidity and permeability, causing the leakage of essential intracellular components such as ions (K+), ATP, and nucleic acids.[1][2]

-

Dissipation of Proton Motive Force: The disruption of the membrane potential and pH gradient across the cytoplasmic membrane collapses the proton motive force, which is crucial for ATP synthesis and active transport.

-

Inhibition of Membrane-Bound Enzymes: Phenolic compounds can interact with and inhibit the function of essential membrane-bound enzymes, further compromising cellular processes.

The general mechanism of membrane disruption is illustrated in the diagram below.

Caption: General mechanism of bacterial cell membrane disruption by substituted phenols.

Enzyme Inhibition

Substituted phenols can inhibit the activity of various microbial enzymes, both in the cytoplasm and associated with the cell membrane. This inhibition can occur through several mechanisms:

-

Hydrogen Bonding: The hydroxyl group of the phenol can form hydrogen bonds with the active sites of enzymes, altering their conformation and rendering them inactive.

-

Hydrophobic Interactions: The aromatic ring and any lipophilic substituents can interact with hydrophobic pockets in enzymes, leading to denaturation or inhibition.

-

Chelation of Metal Ions: Some phenolic compounds can chelate metal ions that are essential cofactors for enzymatic activity.

Interaction with Nucleic Acids

Certain phenolic compounds have been shown to interfere with nucleic acid synthesis. Flavonoids, a class of polyphenols, can intercalate between the bases of DNA or inhibit enzymes involved in DNA replication and transcription, such as DNA gyrase.[1][3]

Structure-Activity Relationships (SAR)

The antimicrobial activity of substituted phenols is highly dependent on the nature, position, and number of substituents on the phenolic ring. Understanding these structure-activity relationships is crucial for the rational design of more potent antimicrobial agents.

-

Lipophilicity: Generally, increasing the lipophilicity of the phenol by adding alkyl or halogen substituents enhances its antimicrobial activity up to a certain point. This is because increased lipophilicity facilitates the partitioning of the molecule into the bacterial cell membrane. However, excessive lipophilicity can lead to poor water solubility and reduced bioavailability.

-

Position of Substituents: The position of the substituent on the aromatic ring can influence its activity. For example, the relative position of the hydroxyl group to other substituents can affect hydrogen bonding capabilities and overall molecular conformation.

-

Nature of Substituents:

-

Alkyl Groups: Increasing the length of an alkyl chain generally increases antimicrobial activity.

-

Halogens: The introduction of halogens (e.g., chlorine, bromine) often enhances antimicrobial potency due to their electron-withdrawing nature and contribution to lipophilicity.

-

Hydroxyl Groups: The number and position of additional hydroxyl groups can influence activity. For instance, some polyphenolic compounds exhibit potent antimicrobial effects.[1]

-

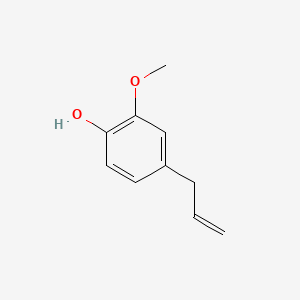

Allyl Groups: The presence of an allyl group can increase the potency against planktonic bacteria.[2]

-

The logical relationship of key structural features to antimicrobial activity is depicted below.

Caption: Key structure-activity relationships for substituted phenols.

Quantitative Antimicrobial Data

The antimicrobial efficacy of substituted phenols is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize representative MIC values for various substituted phenols against common Gram-positive and Gram-negative bacteria.

Table 1: MIC Values of Selected Substituted Phenols against Gram-Positive Bacteria

| Compound | Substituent(s) | Staphylococcus aureus (µg/mL) | Bacillus cereus (µg/mL) |

| Thymol | 2-isopropyl-5-methyl | 7 | 7 |

| Carvacrol | 5-isopropyl-2-methyl | 15 | 30 |

| Eugenol | 4-allyl-2-methoxy | - | - |

| Rhein | 1,8-dihydroxy-3-carboxy-anthraquinone | 7.8–31.25 | - |

| (S)-falcarinol | - | 12.5 | 18.8 |

Data compiled from multiple sources.[4]

Table 2: MIC Values of Selected Substituted Phenols against Gram-Negative Bacteria

| Compound | Substituent(s) | Escherichia coli (µg/mL) | Pseudomonas aeruginosa (µg/mL) | Salmonella Typhimurium (µg/mL) |

| Thymol | 2-isopropyl-5-methyl | 7 | - | 3 |

| Carvacrol | 5-isopropyl-2-methyl | 30 | - | 15 |

| Ferulic acid | 4-hydroxy-3-methoxycinnamic acid | 100-1250 | 100-1250 | - |

| Gallic acid | 3,4,5-trihydroxybenzoic acid | 500-2000 | 500-2000 | - |

Data compiled from multiple sources.[4][5]

Experimental Protocols

Accurate and reproducible evaluation of antimicrobial activity is paramount in the development of new drugs. The following are detailed protocols for two standard assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial culture in logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)

-

Test compound stock solution

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no bacteria)

-

Standard antibiotic (optional, for comparison)

Procedure:

-

Prepare Serial Dilutions: a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control.

-

Inoculation: a. Add 100 µL of the standardized bacterial suspension to each well (except the negative control well). The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10^5 CFU/mL.

-

Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: a. The MIC is the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.

Materials:

-

Sterile culture tubes or flasks

-

Appropriate broth medium

-

Bacterial culture in logarithmic growth phase

-

Test compound at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Growth control (no compound)

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar (B569324) plates for colony counting

Procedure:

-

Preparation: a. Prepare tubes with broth containing the test compound at the desired concentrations. Include a growth control tube without the compound.

-

Inoculation: a. Inoculate each tube with the bacterial culture to achieve a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Sampling and Plating: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube. b. Perform serial dilutions of the aliquot in sterile saline or PBS. c. Plate a known volume of each dilution onto agar plates.

-

Incubation and Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: a. Plot the log10 CFU/mL against time for each concentration of the test compound and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) compared to the initial inoculum.

Caption: Workflow for a time-kill kinetic assay.

Synthesis of Substituted Phenols

The synthesis of substituted phenols with potential antimicrobial activity often involves standard organic chemistry reactions. The specific methods depend on the desired substitution pattern.

Friedel-Crafts Alkylation and Acylation

These reactions are commonly used to introduce alkyl and acyl groups, respectively, onto the aromatic ring of a phenol. The hydroxyl group is typically protected prior to the reaction to prevent it from interfering.

Halogenation

Direct halogenation of phenols can be achieved using various reagents, such as elemental halogens (e.g., Br2, Cl2) or N-halosuccinimides (NBS, NCS). The reaction conditions can be controlled to favor mono-, di-, or tri-substitution.

Nitration and Subsequent Reduction

Nitration of the phenolic ring followed by reduction of the nitro group to an amine provides a route to aminophenols, which can serve as precursors for further derivatization.

A general overview of synthetic strategies is presented below.

Caption: Common synthetic routes to substituted phenols.

Conclusion

Substituted phenols represent a promising class of antimicrobial agents with diverse mechanisms of action and tunable properties based on their substitution patterns. This guide has provided a comprehensive overview of their antimicrobial characteristics, including detailed mechanisms, structure-activity relationships, and quantitative data. The provided experimental protocols serve as a foundation for researchers to further explore and develop novel phenolic compounds in the ongoing effort to combat infectious diseases. The versatility of their synthesis and their broad-spectrum activity make substituted phenols a valuable area for continued investigation in the field of drug discovery.

References

- 1. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 3. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]

- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

A Technical Guide to the Spectroscopic Interpretation of 3-Methoxy-5-methylphenol

This guide provides an in-depth analysis of the spectroscopic data for 3-Methoxy-5-methylphenol (CAS RN: 3209-13-0), a key intermediate in organic synthesis.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

-

Systematic Name: 3-Methoxy-5-methylphenol

-

Synonyms: 5-Methoxy-m-cresol, Orcinol monomethyl ether[2]

-

Molecular Formula: C₈H₁₀O₂[1]

-

Molecular Weight: 138.17 g/mol [1]

Spectroscopic Data

The structural elucidation of 3-Methoxy-5-methylphenol is achieved through the combined application of NMR, IR, and MS techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[1]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.2-6.4 | Multiplet | 3H | Aromatic Protons (H-2, H-4, H-6) |

| ~4.5-5.5 | Singlet (broad) | 1H | Phenolic Hydroxyl Proton (-OH) |

| ~3.75 | Singlet | 3H | Methoxy Protons (-OCH₃) |

| ~2.25 | Singlet | 3H | Methyl Protons (-CH₃) |

| Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methoxy-5-methylphenol.[1] |

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C-O (Methoxy) |

| ~159 | C-O (Phenolic) |

| ~141 | C-C (Methyl-substituted) |

| ~107 | Aromatic CH |

| ~102 | Aromatic CH |

| ~99 | Aromatic CH |

| ~55 | Methoxy Carbon (-OCH₃) |

| ~21 | Methyl Carbon (-CH₃) |

| Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methoxy-5-methylphenol.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3600-3200 (broad) | O-H stretch | Phenolic -OH |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1275-1200 | C-O stretch | Aryl Ether |

| 1150-1085 | C-O stretch | Phenol |

| Table 3: Characteristic IR Absorption Bands for 3-Methoxy-5-methylphenol. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[1]

| m/z Ratio | Interpretation |

| 138 | Molecular Ion [M]⁺ |

| 123 | [M - CH₃]⁺ |

| 109 | [M - CH₂O + H]⁺ or [M - C₂H₅]⁺ |

| 107 | [M - OCH₃]⁺ |

| Table 4: Key Mass Spectrometry Fragmentation Data for 3-Methoxy-5-methylphenol.[3] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Instrumentation: A 300 or 400 MHz NMR spectrometer (e.g., Bruker AC-300).[3][4]

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically Chloroform-d (CDCl₃).[5]

-

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired at room temperature. For ¹H NMR, parameters such as pulse width, acquisition time, and relaxation delay are optimized. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]

-

Sample Preparation: For solid samples, a KBr disc or nujol mull can be prepared. Alternatively, the sample can be dissolved in a suitable solvent (e.g., CHCl₃) and a thin film cast onto a salt plate (e.g., NaCl or KBr).[3][5]

-

Data Acquisition: A background spectrum is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹, and the background is automatically subtracted.

Mass Spectrometry

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is commonly used for volatile compounds like 3-Methoxy-5-methylphenol.[1] High-Resolution Mass Spectrometry (HRMS) can be performed using techniques like ESI-QTOF for accurate mass determination.[3]

-

GC-MS Protocol:

-

Sample Introduction: A dilute solution of the sample is injected into the GC inlet.

-

Chromatographic Separation: The sample is vaporized and separated on a capillary column (e.g., SOLGel-Wax).[6] The oven temperature is programmed to elute the components.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like 3-Methoxy-5-methylphenol.

Caption: Workflow for Spectroscopic Data Interpretation.

References

- 1. 3-Methoxy-5-methylphenol|>98.0% Purity|CAS 3209-13-0 [benchchem.com]

- 2. 3-Methoxy-5-methylphenol | 3209-13-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3-Methoxy-5-Methylphenol | C8H10O2 | CID 76674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 3-METHOXY-5-METHYLPHENOL(3209-13-0) 1H NMR spectrum [chemicalbook.com]

- 6. 3-Methoxy-5-methylphenol [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Methoxy-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methoxy-5-methylphenol (also known as orcinol (B57675) monomethyl ether). Understanding the fragmentation behavior of this compound is crucial for its unambiguous identification in complex matrices, which is essential in fields ranging from natural product chemistry to drug metabolism studies. This document outlines the principal fragmentation pathways, presents quantitative data in a clear format, and provides a comprehensive experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts of 3-Methoxy-5-methylphenol Fragmentation

Under electron ionization, 3-Methoxy-5-methylphenol undergoes a series of characteristic fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M+•). The subsequent fragmentation is dictated by the relative stability of the resulting fragment ions and neutral losses, primarily influenced by the methoxy (B1213986) and hydroxyl functional groups on the aromatic ring.

The fragmentation of 3-Methoxy-5-methylphenol is characterized by several key processes common to substituted phenols and anisoles. These include the loss of a methyl radical (•CH₃) from the methoxy group, cleavage of the C-O bond of the ether, and rearrangements followed by the loss of neutral molecules such as carbon monoxide (CO) and formaldehyde (B43269) (CH₂O). The most prominent fragmentation pathway for many methoxy-substituted aromatic compounds involves the loss of a formyl radical (•CHO).

Mass Spectrometry Data

The electron ionization mass spectrum of 3-Methoxy-5-methylphenol is characterized by a distinct pattern of fragment ions. The molecular ion is typically observed, and its fragmentation leads to several diagnostic ions. The quantitative data for the major fragments are summarized in the table below.

| m/z | Proposed Fragment Structure | Common Neutral Loss |

| 138 | [C₈H₁₀O₂]⁺• (Molecular Ion) | - |

| 123 | [C₇H₇O₂]⁺ | •CH₃ |

| 109 | [C₇H₉O]⁺ | •CHO |

| 107 | [C₇H₇O]⁺ | •OCH₃ |

| 95 | [C₆H₇O]⁺ | •CH₃, CO |

| 77 | [C₆H₅]⁺ | C₂H₂O₂ |

Proposed Fragmentation Pathway

The fragmentation of 3-Methoxy-5-methylphenol begins with the formation of the molecular ion at m/z 138. One of the primary fragmentation routes for anisole-containing compounds is the loss of a methyl radical from the methoxy group, leading to the formation of a stable ion. Subsequent loss of carbon monoxide is a common feature in the fragmentation of phenolic compounds.

The major observed fragments in the mass spectrum of 3-Methoxy-5-methylphenol can be rationalized through the following pathways:

-

Formation of the m/z 123 ion: This ion is formed by the loss of a methyl radical (•CH₃) from the molecular ion, a characteristic fragmentation of methoxy-substituted aromatic compounds.

-

Formation of the m/z 109 ion: This significant fragment likely arises from the loss of a formyl radical (•CHO) from the molecular ion.

-

Formation of the m/z 107 ion: This fragment can be formed by the loss of a methoxy radical (•OCH₃) from the molecular ion.

-

Formation of the m/z 95 ion: This ion can be formed from the m/z 123 fragment through the loss of a neutral carbon monoxide (CO) molecule.

-

Formation of the m/z 77 ion: The phenyl cation is a common fragment in the mass spectra of aromatic compounds.

Experimental Protocol: GC-MS Analysis

The following protocol provides a standard method for the analysis of 3-Methoxy-5-methylphenol using gas chromatography coupled with mass spectrometry (GC-MS).

1. Sample Preparation

-

Standard Solution: Prepare a stock solution of 1 mg/mL of 3-Methoxy-5-methylphenol in a suitable solvent such as methanol (B129727) or ethyl acetate. Prepare working standards by serial dilution of the stock solution.

-

Sample Extraction (for complex matrices): For samples such as plant extracts or biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column is typically used for the separation of phenolic compounds. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Injector: Set to 250 °C. Operate in splitless mode for trace analysis or with a suitable split ratio for more concentrated samples.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

-

Interface Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

3. Data Acquisition and Analysis

-

Acquire data in full scan mode to obtain the complete mass spectrum.

-

Identify the peak corresponding to 3-Methoxy-5-methylphenol based on its retention time and by comparing the acquired mass spectrum with a reference library spectrum (e.g., NIST, Wiley).

-

For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity, monitoring the characteristic ions (e.g., m/z 138, 109, 107).

An In-depth Technical Guide on the Solubility and Stability of 3-Methoxy-5-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-methylphenol, also known as Orcinol monomethyl ether, is a phenolic compound of significant interest in organic synthesis and life science research. Its utility as a building block for more complex molecules, including pharmaceutical intermediates and fragrance ingredients, necessitates a thorough understanding of its physicochemical properties.[1] This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Methoxy-5-methylphenol, along with detailed experimental protocols for their determination.

While specific quantitative data for 3-Methoxy-5-methylphenol is limited in publicly available literature, this guide outlines the established methodologies for characterizing phenolic compounds. These protocols can be readily adapted by researchers to generate the specific data required for their applications.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Methoxy-5-methylphenol is presented in Table 1.

Table 1: Physicochemical Properties of 3-Methoxy-5-methylphenol

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molecular Weight | 138.16 g/mol | [2] |

| Appearance | White to almost white crystalline solid | [1] |

| Melting Point | 59-68 °C | [3] |

| Boiling Point | 259 °C at 755 Torr | [4] |

| pKa (Predicted) | 9.70 ± 0.10 | [4][5] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, impacting its absorption, distribution, and formulation. Based on available data, 3-Methoxy-5-methylphenol exhibits the qualitative solubility characteristics outlined in Table 2.

Data Presentation

Table 2: Qualitative Solubility of 3-Methoxy-5-methylphenol

| Solvent | Solubility | Reference |

| Water | Very slightly soluble | [4][5] |

| Alcohol (e.g., Ethanol) | Soluble | [4][5] |

| Oils | Soluble | [4][5] |

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[6][7][8]

Objective: To determine the saturation concentration of 3-Methoxy-5-methylphenol in a specific solvent at a controlled temperature.

Materials and Equipment:

-

3-Methoxy-5-methylphenol

-

Selected solvents (e.g., water, ethanol, methanol (B129727), DMSO, acetone)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-Methoxy-5-methylphenol to a pre-weighed vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.

-

-

Quantification:

-

Analyze the diluted sample using a validated stability-indicating HPLC method.

-

Prepare a calibration curve using standard solutions of 3-Methoxy-5-methylphenol of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the solubility of 3-Methoxy-5-methylphenol in the solvent by applying the dilution factor.

-

Logical Workflow for Solubility Determination:

Stability Profile

Understanding the stability of 3-Methoxy-5-methylphenol is crucial for its handling, storage, and formulation. It is reported to be light and air-sensitive, and as a phenolic compound, its stability is expected to be influenced by pH, temperature, and oxidative conditions.

Data Presentation